2-[Methyl(sulfamoyl)amino]acetic acid
Description
Contextual Significance within Chemical Biology and Medicinal Chemistry
In the realms of chemical biology and medicinal chemistry, the structural motifs present in 2-[Methyl(sulfamoyl)amino]acetic acid are of considerable importance. The sulfamoyl group (a sulfonamide with an unsubstituted amino group) is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govekb.egajchem-b.comresearchgate.netnih.gov This group is a key component in a wide array of therapeutic agents. ajchem-b.comresearchgate.netajchem-b.com
Amino acid scaffolds, such as the glycine (B1666218) unit in this compound, are fundamental building blocks in nature and drug design. They offer a versatile platform for creating molecules with specific three-dimensional arrangements and functional group displays, which are crucial for interacting with biological targets like enzymes and receptors. mdpi.com The use of amino acid-derived scaffolds is a well-established strategy in the development of new therapeutic agents and chemical probes. nih.govresearchgate.netsemanticscholar.orgnih.gov The combination of a sulfamoyl group with an amino acid framework in this compound presents a hybrid scaffold with potential for novel biological activities.
Historical Trajectory of Sulfamoyl and Amino Acid Scaffolds in Scientific Inquiry
The journey of sulfamoyl-containing compounds in science is deeply rooted in the history of medicine. The discovery of sulfonamide drugs in the 1930s, beginning with Prontosil, marked a watershed moment in the fight against bacterial infections and paved the way for the era of antibiotics. researchgate.netwikipedia.orgopenaccesspub.org These "sulfa drugs" were the first broadly effective systemic antibacterials and saved countless lives before the widespread availability of penicillin. wikipedia.orgpharmacyconcepts.in The initial breakthrough by Gerhard Domagk, who discovered the antibacterial effects of the sulfonamide dye Prontosil, earned him the Nobel Prize in Medicine in 1939. openaccesspub.org Research quickly established that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. openaccesspub.org This discovery unleashed a wave of research that led to the development of numerous sulfonamide derivatives with improved efficacy and a broader spectrum of activity. openaccesspub.orgpharmacyconcepts.in
Concurrently, the understanding of amino acids evolved from being merely the building blocks of proteins to being recognized as crucial molecules with diverse biological roles and as versatile scaffolds for chemical synthesis. The ability to synthesize and modify amino acids has been a cornerstone of peptide and medicinal chemistry for decades. The incorporation of amino acid motifs into drug candidates is a strategy employed to enhance binding to biological targets, improve pharmacokinetic properties, and create peptidomimetics—molecules that mimic the structure and function of peptides. mdpi.com
Current Research Landscape and Emerging Academic Interests
The contemporary research landscape sees a continued and evolving interest in both sulfamoyl and amino acid-based structures. The sulfamide (B24259) moiety, structurally related to sulfonamides, is widely used in the design of inhibitors for various enzymes, including carbonic anhydrases and proteases. nih.gov The ability of the sulfamide group to interact with metal ions in enzyme active sites or to act as a hydrogen bond donor and acceptor makes it a valuable tool in drug design. nih.gov
Fragment-based drug discovery (FBDD) is an approach that has gained significant traction, where small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent lead compounds. frontiersin.orgscientificupdate.com Sulfamoyl-containing fragments are of interest in FBDD due to their potential to form key interactions with protein targets. nih.gov
The integration of amino acid scaffolds into various molecular architectures remains a vibrant area of research. mdpi.com Scientists are exploring novel ways to use amino acids as versatile hubs for creating complex and functionally diverse molecules. mdpi.com This includes their use in the synthesis of natural products and their derivatives, as well as in the construction of probes for chemical biology to investigate biological processes. nih.govresearchgate.netsemanticscholar.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(sulfamoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O4S/c1-5(2-3(6)7)10(4,8)9/h2H2,1H3,(H,6,7)(H2,4,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEQDXXIWIODFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-[Methyl(sulfamoyl)amino]acetic acid Elaboration
The synthesis of this compound, also known by its IUPAC name (N-methylsulfamoyl)glycine sigmaaldrich.com, is not extensively detailed in dedicated publications. However, its structure lends itself to established synthetic protocols for N-substituted sulfonamides and amino acid derivatives. A primary and logical approach is the reaction of a glycine (B1666218) derivative with a suitable sulfamoylating agent.
A plausible and widely practiced method for sulfonamide formation is the reaction of an amine with a sulfonyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. sci-hub.se In this context, two main pathways can be proposed for the synthesis of the target compound.
Route A involves the reaction of a glycine ester (e.g., glycine ethyl ester) with methylsulfamoyl chloride. The ester protects the carboxylic acid functionality during the reaction. The subsequent hydrolysis of the ester under acidic or basic conditions yields the final carboxylic acid.
Route B utilizes a direct reaction between glycine and methylsulfamoyl chloride in an aqueous alkaline medium. The use of a base like sodium carbonate or sodium hydroxide (B78521) serves both to deprotonate the amino group of glycine, enhancing its nucleophilicity, and to scavenge the HCl produced. sci-hub.se This approach avoids the need for protection and deprotection steps, making it more atom-economical.
The key reagent, methylsulfamoyl chloride, can be prepared by reacting methylamine (B109427) with sulfuryl chloride.
Table 1: Proposed Established Synthetic Routes
| Route | Starting Materials | Key Reagents | Intermediate Product | Final Product |
|---|---|---|---|---|
| A | Glycine ethyl ester, Methylsulfamoyl chloride | Base (e.g., Triethylamine, Pyridine) | Ethyl 2-[methyl(sulfamoyl)amino]acetate | This compound |
| B | Glycine, Methylsulfamoyl chloride | Aqueous Base (e.g., Na₂CO₃, NaOH) | None | This compound |
Novel Approaches and Advancements in Synthesis
Modern synthetic chemistry emphasizes efficiency, stereocontrol, and environmental responsibility. These principles can be readily applied to the synthesis of this compound and its analogs.
The parent molecule, this compound, is achiral as it is derived from glycine, which has no stereocenter. Therefore, stereoselective synthesis is not relevant to the preparation of the compound itself.
However, this field becomes critically important when considering the synthesis of chiral analogs. By replacing glycine with chiral α-amino acids (e.g., L-Alanine, L-Phenylalanine), it is possible to create a vast library of enantiomerically pure N-sulfamoylated amino acids. The key challenge in these syntheses is to perform the N-sulfonylation without causing racemization of the sensitive α-carbon stereocenter. nih.gov
Methods for producing chirally pure N-sulfonyl α-amino acids often involve carefully controlled reaction conditions, such as low temperatures and the use of non-racemizing coupling agents or protocols. google.com Asymmetric synthesis strategies using chiral auxiliaries or catalysts, which are well-developed for amino acid synthesis, could also be adapted to produce novel, non-proteinogenic N-sulfamoyl amino acid structures. nih.govjst.go.jp
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several modern approaches to sulfonamide synthesis align with these principles and are applicable here. researchgate.net
Aqueous Synthesis: Performing the reaction in water, as described in Route B, is a key green strategy. Water is a non-toxic, non-flammable, and inexpensive solvent. Several protocols have been developed for the synthesis of sulfonamides from sulfonyl chlorides and amines or amino acids in aqueous media, often yielding clean products with simple work-ups. sci-hub.sersc.org
Solvent-Free Reactions: Neat (solvent-free) reaction conditions represent an ideal green methodology. The direct reaction of an amine with a sulfonyl chloride at room temperature can be highly efficient for certain substrates, completely eliminating solvent waste. sci-hub.se
Catalytic Approaches: While the reaction between an amine and a sulfonyl chloride is often uncatalyzed, novel catalytic methods for C-N bond formation are emerging. For instance, nano-catalysts like magnetite-immobilized ruthenium have been used for the direct coupling of sulfonamides and alcohols in domino reactions that produce only water as a byproduct. acs.org Such innovative catalytic systems could pave the way for alternative, waste-reducing synthetic routes.
Table 2: Application of Green Chemistry Principles
| Principle | Application to Synthesis | Advantages |
|---|---|---|
| Use of Safer Solvents | Employing water or ethanol (B145695) instead of chlorinated solvents (e.g., Dichloromethane). rsc.orgresearchgate.net | Reduced toxicity, improved safety, lower environmental impact. |
| Atom Economy | Direct synthesis from glycine (Route B) avoids protection/deprotection steps. | Higher efficiency, less waste generated. |
| Catalysis | Use of recyclable catalysts for alternative C-N bond formations. acs.org | Lower catalyst loading, catalyst reuse, milder reaction conditions. |
| Energy Efficiency | Performing reactions at room temperature instead of heating. sci-hub.se | Lower energy consumption, reduced costs. |
Derivatization and Analog Development
The core structure of this compound offers two primary sites for chemical modification: the sulfamoyl group and the amino acid backbone. This allows for extensive derivatization to develop analogs with diverse properties.
The sulfamoyl group, -SO₂N(CH₃)-, can be modified in several ways.
Variation of the N-Alkyl Group: The most direct approach to creating analogs is to begin the synthesis with a different primary amine instead of methylamine. Using ethylamine, propylamine, or benzylamine (B48309) would yield the corresponding N-ethyl, N-propyl, or N-benzyl analogs.
N-Alkylation: The existing N-H bond in a primary N-unsubstituted sulfamoyl glycine analog (derived from ammonia) could be alkylated. This typically requires a strong base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkylating agent like an alkyl halide. monash.edu
Cyclization Reactions: Advanced methods allow for intramolecular C-H amination of N-alkylsulfamides, a reaction that can form cyclic sulfamide (B24259) products. These reactions often use iodine-based reagents and can proceed without a transition-metal catalyst, offering a pathway to constrained, heterocyclic analogs. rsc.orgsci-hub.senih.gov
The amino acid portion of the molecule provides numerous handles for structural diversification.
Carboxylic Acid Derivatization: The carboxyl group can be readily converted into a variety of functional groups.
Esters: Reaction with alcohols under acidic conditions (Fischer esterification) or via other standard methods yields the corresponding esters.
Amides: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., HBTU, EDC) produces a wide range of amide derivatives.
Replacement of the Glycine Backbone: As discussed in section 2.2.1, a diverse library of analogs can be synthesized by starting with different proteinogenic or non-proteinogenic amino acids. This approach introduces variations in size, polarity, and stereochemistry at the α-position. Syntheses of N-sulfonylated derivatives of histidine and tryptophan have been reported using this strategy. nih.gov
N-Formylation/Acetylation: The secondary amine of the N-methyl group can potentially be derivatized, for instance, through formylation using reagents like dimethylformamide dimethyl acetal, a method used for other N-methyl amino acids. nih.gov
Table 3: Examples of Derivatization and Analog Development
| Modification Site | Type of Modification | Reagents/Methods | Potential Product |
|---|---|---|---|
| Sulfamoyl Moiety | N-Alkylation | Start with different primary amines (e.g., ethylamine) | 2-[Ethyl(sulfamoyl)amino]acetic acid |
| Sulfamoyl Moiety | Intramolecular Cyclization | N-Iodosuccinimide (NIS) on an N-alkyl analog | Cyclic sulfamide derivative |
| Amino Acid Moiety | Esterification | Ethanol, H⁺ | Ethyl 2-[methyl(sulfamoyl)amino]acetate |
| Amino Acid Moiety | Amidation | Benzylamine, Peptide Coupling Agent | N-Benzyl-2-(2-(methyl(sulfamoyl)amino)acetamide) |
| Amino Acid Moiety | Backbone Exchange | Start with L-Alanine instead of Glycine | (S)-2-[Methyl(sulfamoyl)amino]propanoic acid |
Multi-Component Reactions for Scaffold Expansion
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular scaffolds from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The incorporation of unique building blocks into MCRs can lead to novel scaffolds with potential applications in various fields of chemical research.
While the specific compound This compound has not been explicitly documented in the scientific literature as a component in multi-component reactions for scaffold expansion, its structural motifs as an N-substituted amino acid suggest its potential utility in well-established MCRs such as the Ugi and Passerini reactions. These reactions are known to accommodate a wide variety of carboxylic acid components for the synthesis of peptidomimetics and other complex architectures.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.org The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement), yields the final product. wikipedia.org
Theoretically, This compound could serve as the carboxylic acid component in an Ugi reaction. This would introduce a unique N-methylsulfamoyl group into the resulting peptidomimetic scaffold. The general applicability of N-protected amino acids in Ugi reactions supports this possibility. beilstein-journals.orgnih.gov The resulting products would feature a distinctive sulfonyl group, which is a common moiety in medicinal chemistry. A hypothetical Ugi reaction involving this compound is presented below.
Hypothetical Ugi Reaction Data
| Reactant 1 (Carboxylic Acid) | Reactant 2 (Amine) | Reactant 3 (Carbonyl) | Reactant 4 (Isocyanide) | Hypothetical Product Scaffold |
| This compound | Benzylamine | Acetone | tert-Butyl isocyanide | N-Benzyl-2-(2-(methyl(sulfamoyl)amino)acetamido)-2-methyl-N-(tert-butyl)propanamide |
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another fundamental isocyanide-based MCR that condenses a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.com The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent, culminating in the formation of the characteristic α-acyloxy amide linkage. wikipedia.org
Similar to the Ugi reaction, This compound could potentially be employed as the carboxylic acid input in a Passerini reaction. This would lead to the formation of α-acyloxy amides bearing the N-methylsulfamoyl functionality. The versatility of the Passerini reaction with various carboxylic acids has been well-established. wikipedia.orgorganic-chemistry.orgnih.gov
Hypothetical Passerini Reaction Data
| Reactant 1 (Carboxylic Acid) | Reactant 2 (Carbonyl) | Reactant 3 (Isocyanide) | Hypothetical Product Scaffold |
| This compound | Benzaldehyde | tert-Butyl isocyanide | 1-(tert-Butylamino)-1-oxo-1-phenylmethyl 2-(methyl(sulfamoyl)amino)acetate |
While specific experimental data for the participation of This compound in these multi-component reactions is not currently available in published literature, its structural characteristics are compatible with the general substrate scope of these powerful synthetic transformations. Future research may explore its use to generate novel and complex molecular scaffolds.
Molecular Interactions and Biochemical Mechanisms
Elucidation of Molecular Targets and Binding Dynamics
The unique structural characteristics of 2-[Methyl(sulfamoyl)amino]acetic acid, particularly the presence of a sulfamoyl moiety linked to a glycine (B1666218) backbone, suggest a high potential for specific interactions with biological targets. The sulfonyl group is a key pharmacophore known to participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes and receptors. nih.gov
While specific enzymatic targets of this compound are not extensively documented in publicly available literature, the broader class of sulfamoyl-containing compounds has been recognized for its role as enzyme inhibitors. nih.govwichita.edu The sulfamoyl group can act as an isostere for other functional groups, such as carboxylic acids or amides, enabling it to bind to the active sites of various enzymes. researchgate.net For instance, sulfonamides are well-known inhibitors of carbonic anhydrases and proteolytic enzymes. wichita.edumdpi.com The nitrogen atom and the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, facilitating a tight and specific binding to an enzyme's active site.
Hypothetical Enzymatic Inhibition Data
| Enzyme Target | Putative Inhibition Constant (Ki) | Interaction Type |
|---|---|---|
| Carbonic Anhydrase II | 50 nM | Competitive |
| Matrix Metalloproteinase-9 | 120 nM | Competitive |
This table presents hypothetical data for illustrative purposes, based on the known activities of structurally related sulfamoyl compounds.
The glycine portion of this compound suggests a potential interaction with receptors that recognize amino acids or their derivatives. For example, the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor is a plausible, though unconfirmed, target. nih.gov The binding affinity would be influenced by the steric and electronic properties of the methyl and sulfamoyl substituents. The sulfamoyl group's ability to form strong hydrogen bonds could be a critical determinant in the stability of the ligand-receptor complex. nih.gov Furthermore, N-substituted glycine analogs, known as peptoids, have been explored for their ability to bind to various biological targets. nih.gov
Potential Ligand-Receptor Binding Affinities
| Receptor Target | Predicted Binding Affinity (Kd) | Potential Effect |
|---|---|---|
| NMDA Receptor (Glycine Site) | 800 nM | Antagonist/Partial Agonist |
| Cannabinoid Receptor 1 (CB1) | > 10 µM | Weak Modulator |
This table contains speculative data to illustrate potential interactions, drawing parallels from studies on N-substituted amino acids and related structures. nih.gov
Modulation of Intracellular Pathways at the Molecular Level
Given its structure as a modified amino acid, this compound could potentially interfere with amino acid metabolism. It might act as a competitive inhibitor of enzymes involved in glycine or serine metabolism. However, the N-methyl and sulfamoyl groups could also render it unrecognizable by many of the enzymes that process natural amino acids. The metabolism of sulfonamides often involves phase I oxidation and phase II acetylation or glucuronidation. researchgate.net Therefore, it is plausible that this compound could be processed through similar detoxification pathways, potentially affecting the availability of substrates for these reactions.
The incorporation of N-substituted glycine analogs into peptides is known to alter their secondary structure and resistance to proteolysis. nih.gov If this compound were to be mistakenly incorporated into a growing polypeptide chain, which is unlikely due to the specificity of aminoacyl-tRNA synthetases, it would disrupt the typical hydrogen bonding network of the peptide backbone. This could lead to misfolded and non-functional proteins. A more likely scenario is its interaction with protein surfaces, where the sulfamoyl group could form favorable contacts, potentially allosterically modulating protein function. The inherent stability of the sulfonamide group suggests it would be resistant to cleavage by peptidases. researchgate.net
Biochemical Transformations and Metabolite Characterization in Model Systems
The biotransformation of this compound in biological systems has not been specifically detailed. However, based on the metabolism of related sulfonamide compounds, several metabolic fates can be predicted. researchgate.net The primary routes of metabolism for sulfonamides include N-acetylation and aromatic or aliphatic hydroxylation, followed by conjugation with glucuronic acid.
Predicted Metabolites of this compound
| Metabolite | Transformation | Potential Biological Activity |
|---|---|---|
| N-acetyl-2-[methyl(sulfamoyl)amino]acetic acid | Acetylation of the sulfamoyl nitrogen | Likely reduced activity |
| This compound glucuronide | Glucuronidation of the carboxylic acid | Inactive, facilitates excretion |
This table presents a predictive overview of potential metabolic products based on established sulfonamide metabolism. researchgate.net
Structure Activity Relationship Sar Studies
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in medicinal chemistry that correlate the biological activity of a series of compounds with their physicochemical properties. While no specific QSAR models for 2-[Methyl(sulfamoyl)amino]acetic acid were found, analysis of related structures provides a framework for understanding key determinants of activity.
Furthermore, QSAR analyses of various sulfonamide-containing compounds have consistently highlighted the significance of electronic and steric parameters. researchgate.net For a series of 5-n-substituted-2-(substituted benzenesulphonyl) glutamines, electronic parameters (sigma) on the aromatic ring and steric parameters (Es) of the aliphatic side chain were found to be significantly correlated with antitumor activity. researchgate.net This suggests that modifications to the methyl group on the sulfamoyl nitrogen and the acetic acid portion of this compound could profoundly impact its biological profile.
A hypothetical QSAR study on a series of analogs of this compound might involve the parameters outlined in the table below.
Interactive Data Table: Hypothetical QSAR Parameters for Analogs of this compound
| Analog | R1 (on N) | R2 (on Cα) | logP | Electronic (σ) | Steric (Es) | Predicted Activity (IC50, µM) |
| Parent | CH3 | H | - | - | - | - |
| Analog 1 | C2H5 | H | ||||
| Analog 2 | CH3 | CH3 | ||||
| Analog 3 | H | H | ||||
| Analog 4 | CH3 | Phenyl |
Conformational Analysis and Its Influence on Molecular Recognition
The three-dimensional shape of a molecule, or its conformation, is crucial for its ability to bind to a biological target. The flexible nature of the single bonds in this compound allows it to adopt various conformations, and understanding the energetically favorable ones is key to predicting its binding modes.
In the context of this compound, the key dihedral angles to consider would be:
C-S-N-C : Dictates the orientation of the methyl group relative to the acetic acid moiety.
S-N-C-C : Determines the positioning of the carboxyl group.
The interplay of these rotations will define the spatial arrangement of the key functional groups—the sulfonyl oxygens, the methyl group, and the carboxylic acid—which are likely to be involved in hydrogen bonding and other interactions with a target protein.
Interactive Data Table: Key Torsional Angles and Their Potential Impact on Conformation
| Torsional Angle | Description | Potential Conformations | Influence on Recognition |
| C-S-N-C | Rotation around the S-N bond | Eclipsed, Staggered, Gauche | Orients the methyl group for hydrophobic or steric interactions. |
| S-N-C-C | Rotation around the N-Cα bond | Extended, Folded | Positions the carboxylic acid for ionic or hydrogen bonding interactions. |
Scaffold Hopping and Bioisosteric Replacements for Mechanistic Insight
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties. nih.govdrughunter.com These techniques involve replacing a core part of a molecule (the scaffold) or specific functional groups with others that are structurally different but functionally similar.
For this compound, several opportunities for scaffold hopping and bioisosteric replacement exist:
Sulfonamide Scaffold: The sulfonamide group is a versatile scaffold in its own right and has been the subject of numerous drug discovery programs. nih.gov Scaffold hopping could involve replacing the linear sulfamoyl-amino-acetic acid backbone with a cyclic sulfonamide or a completely different acidic scaffold.
Glycine (B1666218) Moiety: The glycine portion can be considered a simple linker. Bioisosteric replacement could involve substituting the glycine with other amino acids (e.g., alanine, beta-alanine) to introduce steric bulk or alter the backbone flexibility. nih.gov It could also be replaced with non-peptidic linkers.
Carboxylic Acid Bioisosteres: The carboxylic acid is a common pharmacophore, but it can sometimes lead to poor pharmacokinetic properties. A well-established bioisosteric replacement for a carboxylic acid is a tetrazole ring. Other acidic groups could also be explored.
N-Acylsulfonamide as a Carboxylic Acid Mimic: Interestingly, the N-acylsulfonamide group, which is structurally related to the core of this compound, is often used as a bioisostere for carboxylic acids. nih.gov
Interactive Data Table: Potential Scaffold Hops and Bioisosteric Replacements
| Original Moiety | Replacement Type | Potential Replacement(s) | Rationale |
| Linear Sulfonamide Backbone | Scaffold Hop | Cyclic Sulfonamide, Thiazolidinone | Introduce conformational rigidity, explore new interaction points. |
| Glycine | Bioisosteric Replacement | Alanine, β-Alanine, Oxazole | Modulate steric hindrance, alter linker length and flexibility. nih.govdrughunter.com |
| Carboxylic Acid | Bioisosteric Replacement | Tetrazole, Acylsulfonamide | Improve metabolic stability, alter pKa, enhance cell permeability. |
| Methyl Group | Bioisosteric Replacement | Ethyl, Cyclopropyl | Probe for additional hydrophobic interactions or steric tolerance. |
Computational and Experimental Approaches to SAR Elucidation
A combination of computational and experimental methods is essential to fully elucidate the SAR of this compound and its analogs.
Computational Approaches:
Molecular Docking: This technique can predict the preferred binding mode of a ligand within the active site of a target protein. Docking studies of analogs of this compound could reveal key interactions and guide the design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of binding and the role of conformational changes.
Free Energy Perturbation (FEP): FEP calculations can be used to predict the relative binding affinities of a series of analogs, providing a quantitative measure of the impact of structural modifications.
Experimental Approaches:
Synthesis of Analog Libraries: A systematic library of analogs should be synthesized to explore the effects of modifying different parts of the molecule.
In Vitro Biological Assays: The synthesized analogs would need to be tested in relevant biological assays to determine their activity (e.g., IC50 or EC50 values).
X-ray Crystallography: Obtaining a crystal structure of this compound or an analog bound to its target protein would provide invaluable, high-resolution information about the binding mode and key interactions, confirming or refining computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the conformation of the molecule in solution and to map its binding interface with a target protein.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule. acs.org DFT methods balance computational cost and accuracy, making them suitable for calculating a wide range of molecular characteristics. acs.org For a molecule like 2-[Methyl(sulfamoyl)amino]acetic acid, DFT can elucidate its ground-state geometry, electronic distribution, and chemical reactivity.
DFT calculations are used to determine key parameters that describe a molecule's electronic structure and predict its reactivity. researchgate.net These calculations often employ hybrid functionals, such as B3LYP, which have been successfully used for studying other N-substituted glycine (B1666218) derivatives. researchgate.net
The analysis typically involves optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, several electronic properties and reactivity descriptors can be calculated:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxyl and sulfamoyl groups would be expected to be regions of negative potential, while the hydrogens of the amine and carboxyl groups would be areas of positive potential.
Global Reactivity Descriptors: Derived from the FMO energies, these descriptors quantify reactivity. They include electronegativity (χ), chemical hardness (η), and global softness (S). For instance, studies on N-substituted glycines have used these descriptors to assess their potential as ligands for metal centers. researchgate.net
A theoretical study on related N-substituted amino acid derivatives used methods like DFT and MP2 to calculate physical variables and correlate them with known pKa values, demonstrating the predictive power of these quantum chemical approaches. researchgate.net
| Parameter | Description | Typical Information Gained |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron-filled orbital. | Indicates electron-donating ability. Higher energy suggests greater reactivity as a nucleophile. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the first electron-empty orbital. | Indicates electron-accepting ability. Lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Represents chemical stability. A larger gap implies higher stability and lower reactivity. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Provides insight into the molecule's ability to form bonds. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap; harder molecules are less reactive. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Quantum chemical calculations are instrumental in predicting spectroscopic data, which serves to validate and interpret experimental findings. By calculating theoretical spectra, researchers can confirm the identity and structure of a synthesized compound like this compound.
Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. The resulting theoretical IR spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., C=O, S=O, N-H, O-H). This is invaluable for assigning peaks in an experimental spectrum and confirming the presence of key functional groups. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the atoms in the molecule. acs.orgnih.gov By comparing the calculated shifts with experimental NMR data, the molecular structure can be unequivocally confirmed. This is particularly useful for complex structures or for distinguishing between isomers.
Molecular Dynamics Simulations and Conformational Sampling
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. uu.nl For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape.
Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. fiveable.me An MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov Over the course of the simulation, which can span from nanoseconds to microseconds, the molecule's trajectory is tracked.
Analysis of this trajectory reveals:
Stable Conformers: The simulation can identify the most populated and lowest-energy conformations of the molecule.
Flexibility and Dynamics: It provides information on the flexibility of different parts of the molecule, such as the rotation around the N-S bond or the C-C bond.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent, showing how hydrogen bonds with water molecules influence the molecule's conformation.
Research on related polysulfamides has used MD simulations to understand how factors like the length and bulkiness of molecular segments affect hydrogen bonding and structural assembly. researchgate.net Similarly, MD simulations of this compound could reveal how its sulfamoyl and carboxyl groups interact with each other and with the surrounding solvent, which is critical for its biological activity.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). rjb.ro This method is central to drug discovery and is used to understand how a molecule like this compound might interact with a biological target.
The primary goal of molecular docking is to predict the binding pose of a ligand within a protein's active site and to estimate the strength of the interaction, typically through a scoring function. For this compound, this process would involve:
Target Selection: Choosing a protein receptor of interest. Given the sulfonamide group, potential targets could include carbonic anhydrases, kinases, or bacterial dihydropteroate (B1496061) synthase (DHPS). nih.gov
Docking Simulation: The ligand is placed in the binding site of the rigid or flexible protein structure, and various conformations and orientations are sampled.
Binding Pose Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, the sulfamoyl group is an excellent hydrogen bond donor and acceptor, and the carboxyl group can form strong ionic interactions with positively charged residues like arginine or lysine.
Docking studies on other sulfonamide derivatives have successfully identified critical interactions with amino acid residues in protein active sites, providing a rationale for their biological activity. rjb.roqub.ac.uknih.gov
| Functional Group | Potential Interaction Type | Potential Interacting Protein Residue |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor), Ionic Interaction (as -COO⁻) | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser) |
| Sulfamoyl Group (-SO₂NH-) | Hydrogen Bond (Donor/Acceptor) | Asparagine (Asn), Glutamine (Gln), backbone C=O and N-H groups |
| Methyl Group (-CH₃) | Hydrophobic/Van der Waals Interaction | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.com The compound this compound can be utilized in VS campaigns in two main ways:
Ligand-Based Virtual Screening: If the compound is known to be active against a particular target, its 3D shape and electrostatic properties can be used as a template to search for other molecules in a database with similar features. youtube.com This approach, known as 3D similarity searching, is effective even when the 3D structure of the target protein is unknown.
Fragment-Based Virtual Screening: Given its relatively small size, this compound can be considered a "fragment." Fragment-based drug discovery (FBDD) starts by screening libraries of small molecules (fragments) to find weak binders to a target. nih.gov These hits then serve as starting points for building larger, more potent molecules. A fragment-based virtual screen could identify proteins that bind to the sulfamoyl-glycine scaffold, providing starting points for the development of new therapeutics. nih.gov
In Silico Design of Derivatives and Analogues
The exploration of chemical space through computational methods offers a powerful avenue for the rational design of novel molecules with enhanced properties. For the compound This compound (also known as (N-methylsulfamoyl)glycine), in silico techniques can be pivotal in designing derivatives and analogues with potentially improved biological activity, selectivity, or pharmacokinetic profiles. While specific and detailed research findings on the in silico design of derivatives for this exact molecule are not extensively documented in publicly available literature, the principles of computational chemistry provide a clear framework for how such investigations would be conducted. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are central to this process.
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com For a series of analogues of This compound , a QSAR study would be instrumental in identifying key molecular descriptors that influence their potential therapeutic effects. These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular size and shape), or hydrophobic (e.g., partition coefficient). nih.gov For instance, in studies of related sulfonamide-containing compounds, molecular shape, size, and the presence of specific functional groups (like fluorine or nitro groups) have been shown to significantly impact inhibitory activity against certain enzymes. nih.gov By establishing a statistically significant QSAR model, researchers can predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
Molecular docking is another critical in silico tool that would be employed in the design of novel derivatives. This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. mdpi.com The process involves generating a three-dimensional model of the ligand (the derivative) and fitting it into the binding site of the target receptor. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity. For derivatives of This compound , molecular docking could be used to explore interactions with a target of interest. For example, if the parent compound were found to have an affinity for a particular enzyme, docking studies could guide modifications to its structure—such as altering the length of the acetic acid chain, substituting the methyl group, or adding functional groups to the sulfamoyl moiety—to enhance binding interactions and, consequently, potency.
The insights gained from these computational approaches would guide the rational design of new analogues. For example, if a QSAR model indicated that increased lipophilicity is correlated with higher activity, derivatives with more hydrophobic substituents could be designed. Similarly, if molecular docking revealed an unoccupied pocket in the binding site of the target protein, analogues could be designed to extend into this pocket to form additional favorable interactions.
The following data table illustrates the type of information that would be generated in a hypothetical in silico design study of derivatives of This compound . This table is for illustrative purposes to demonstrate how computational findings would be presented and is based on the general principles of derivative design.
Table 1: Hypothetical In Silico Designed Derivatives of this compound
| Derivative ID | Modification from Parent Compound | Rationale for Design (Based on Hypothetical In Silico Findings) | Predicted Outcome |
|---|---|---|---|
| DA-01 | Replacement of methyl group with an ethyl group. | QSAR model suggests a larger alkyl group at this position may enhance activity. | Increased potency. |
| DA-02 | Addition of a phenyl group to the nitrogen of the sulfamoyl moiety. | Molecular docking indicates a hydrophobic pocket near the sulfamoyl group. | Improved binding affinity. |
| DA-03 | Replacement of the acetic acid moiety with a propionic acid moiety. | To explore the optimal chain length for interaction with the target's binding site. | Potentially altered selectivity. |
| DA-04 | Substitution of a hydrogen on the methyl group with a fluorine atom. | Electronic modifications suggested by QSAR to enhance binding. | Increased binding affinity. |
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for Research Applications
Chromatographic methods are essential for separating the components of a mixture, allowing for the purification and quantitative analysis of a target compound. In the context of 2-[Methyl(sulfamoyl)amino]acetic acid, both liquid and gas chromatography play critical roles in its synthesis and characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acid derivatives. It is extensively used to determine the purity of synthesized this compound and to monitor the progress of the chemical reactions that produce it. The method's high resolution and sensitivity make it ideal for separating the final product from starting materials, intermediates, and byproducts.
For the analysis of amino acids, reversed-phase HPLC is frequently employed, typically using a C18 column. dss.go.th Purity assessment for this compound can be effectively validated using HPLC coupled with an ultraviolet (UV) detector, often set at a wavelength of 254 nm. The mobile phase commonly consists of a gradient mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. dss.go.th To enhance sensitivity and selectivity, especially at low concentrations, derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) for primary amines or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for both primary and secondary amines can be performed prior to analysis. dss.go.thnih.gov This derivatization yields fluorescent products, allowing for highly sensitive fluorescence detection. nih.gov
Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 200 x 2.1 mm) | Separation based on hydrophobicity. dss.go.th |
| Mobile Phase A | 20 mM Sodium Acetate Buffer (pH 7.2) | Aqueous component for polar analyte elution. dss.go.th |
| Mobile Phase B | Acetonitrile/Methanol Mixture | Organic component to elute less polar compounds. dss.go.th |
| Flow Rate | 0.8 - 1.5 mL/min | Controls retention time and resolution. |
| Detection | UV (254 nm) or Fluorescence | Quantifies the compound based on light absorption or emission. |
| Derivatization | OPA/FMOC | Increases detection sensitivity and selectivity. dss.go.thnih.gov |
Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents in Synthesis
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), the technique is invaluable for quality control during its synthesis. The synthesis of this compound may involve solvents such as ethanol (B145695) or other volatile organic compounds. GC is the standard method for detecting and quantifying residual solvents in the final product to ensure they meet specified safety and purity limits.
Furthermore, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be used to analyze the compound after a chemical derivatization step that converts it into a more volatile form. A common approach for amino acids is derivatization with methyl chloroformate, which allows for their simultaneous analysis. nih.gov This approach can be used to analyze for volatile byproducts that may be generated during the synthesis, providing a more complete picture of the reaction's outcome.
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about molecular structure, conformation, and dynamics.
Advanced Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural verification of chemical compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For this compound, NMR confirms the structural integrity by identifying key proton and carbon signals. For instance, the proton signal for the methylene (B1212753) (CH₂) group of the acetic acid moiety is typically observed around δ 4.35 ppm, while the N-H proton of the sulfonamide group appears further downfield.
Advanced NMR techniques, such as 2D correlation experiments (e.g., COSY, HSQC), can establish connectivity between protons and carbons, confirming the complete molecular framework. These methods are also crucial for studying the compound's conformation in solution and its non-covalent interactions with other molecules, such as biological receptors. nih.gov By observing changes in chemical shifts or through-space interactions (e.g., NOESY), researchers can map binding interfaces and understand the dynamic behavior of the molecule. nih.gov
Table 2: Key NMR Data for Structural Verification of this compound
| Nucleus | Functional Group | Indicative Chemical Shift (δ, ppm) | Information Provided |
| ¹H | Acetic Acid CH₂ | ~4.35 | Confirms the presence of the glycine (B1666218) backbone adjacent to the nitrogen atom. |
| ¹H | Methyl (CH₃) | ~2.9 - 3.2 | Identifies the methyl group attached to the sulfonamide nitrogen. |
| ¹H | Sulfamoyl (NH) | ~10.07 | Indicates the acidic proton of the sulfonamide group. |
| ¹³C | Carboxylic Acid (C=O) | ~170 - 175 | Confirms the presence of the carboxyl group. |
| ¹³C | Acetic Acid CH₂ | ~50 - 55 | Correlates with the methylene carbon in the glycine fragment. |
| ¹³C | Methyl (CH₃) | ~35 - 40 | Correlates with the N-methyl carbon. |
Mass Spectrometry (MS) for Investigating Biochemical Transformations and Adduct Formation
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of this compound, confirming its elemental composition and purity. The compound has a molecular weight of approximately 168.17 g/mol . sigmaaldrich.com
In addition to molecular weight determination, MS provides structural information through fragmentation analysis. When the ionized molecule breaks apart in the mass spectrometer, it forms characteristic fragment ions. For this compound, common fragmentation pathways would include the loss of the carboxylic acid group (a neutral loss of 45 Da) and cleavages at the C-N and S-N bonds. libretexts.org Studying these fragmentation patterns helps to confirm the molecule's structure.
MS is also a key tool for investigating biochemical transformations, such as metabolism. When the compound is introduced into a biological system, metabolites can be identified by detecting their corresponding molecular ions, which will have different masses than the parent compound. Furthermore, MS can be used to study adduct formation, where the compound covalently binds to larger biomolecules like proteins. This is achieved by measuring the mass increase of the protein after incubation with the compound.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (Predicted) | Fragment Lost | Description |
| [M+H]⁺ | 169.02 | - | Protonated molecular ion. |
| [M-COOH]⁺ | 124.03 | HCOOH (Formic Acid) | Loss of the carboxylic acid group. libretexts.org |
| [M-SO₂NH₂]⁺ | 89.04 | H₂NSO₂ (Sulfamoyl group) | Cleavage of the N-S bond. |
| [CH₃NHSO₂]⁺ | 96.00 | CH₂(COOH) (Carboxymethyl radical) | Cleavage of the N-C bond. |
X-ray Crystallography for Ligand-Protein Co-Crystal Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. nih.gov In the context of medicinal chemistry and chemical biology, this technique is exceptionally powerful for elucidating how a ligand, such as this compound, binds to its protein target. nih.gov To achieve this, a co-crystal of the ligand-protein complex is required.
The process typically involves co-crystallization, where the purified protein is mixed with the ligand before crystallization trials are set up. nih.gov Alternatively, pre-existing crystals of the protein can be soaked in a solution containing the ligand, allowing it to diffuse into the crystal lattice and bind to the protein. nih.govnih.gov Once suitable crystals are grown, they are exposed to an intense X-ray beam. The resulting diffraction pattern is recorded and analyzed to calculate an electron density map, from which the precise 3D structure of the protein and the bound ligand can be modeled. nih.gov This provides invaluable, high-resolution information on the specific amino acid residues involved in binding, the orientation of the ligand in the active site, and the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. nih.gov Such structural insights are crucial for understanding the compound's mechanism of action and for guiding further rational drug design.
Future Directions and Emerging Research Avenues
Development as Chemical Probes for Biological Systems
A primary avenue for future research is the development of 2-[Methyl(sulfamoyl)amino]acetic acid and its derivatives as chemical probes. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study and manipulation of biological processes in living systems. mdpi.commskcc.org The core structure of this compound is well-suited for such applications. The sulfamoyl (-SO₂NH₂) functional group is a key feature in many established enzyme inhibitors, including those targeting carbonic anhydrases and h-NTPDases, suggesting that this compound could be a starting point for developing new, selective inhibitors. nih.govnih.gov
Further research could focus on:
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs by modifying the N-methyl group and other parts of the molecule would be crucial. nih.gov These studies help in identifying derivatives with improved potency and selectivity for a specific biological target. nih.gov
Activity-Based Protein Profiling (ABPP): To identify the cellular targets of this compound, derivatives could be synthesized with reporter tags (e.g., an alkyne or azide (B81097) for click chemistry) and a reactive "warhead" to enable covalent binding to the target protein. mdpi.comresearchgate.net This technique allows for the identification of enzyme inhibitors and the assessment of target engagement directly within complex biological samples. researchgate.netescholarship.org
Pharmacokinetic Optimization: The N-methyl group on the glycine (B1666218) backbone is a common modification in medicinal chemistry known to enhance properties like metabolic stability and membrane permeability, which are desirable for effective chemical probes. nih.govmonash.edu
By developing this compound into a high-quality chemical probe, researchers could gain powerful tools to investigate the function of specific proteins in both normal physiology and disease states. mskcc.orgnih.gov
Integration with Systems Biology and Omics Approaches
Should this compound or its derivatives prove to be potent and selective inhibitors, systems biology offers a powerful framework for understanding their broader biological effects. embopress.org Rather than focusing on a single target, omics technologies like proteomics and metabolomics provide a holistic view of the cellular response to a small molecule inhibitor. chemikailproteomics.commdpi.com
Future research integrating this compound with omics could involve:
Proteomics: Quantitative proteomics could be used to measure changes in the expression levels of thousands of proteins after treating cells with the compound. This can reveal off-target effects or downstream consequences of inhibiting the primary target, helping to build a comprehensive picture of the molecule's mechanism of action. nih.govnih.gov
Metabolomics: As many enzymes targeted by sulfamoyl-containing drugs are involved in metabolism, metabolomics would be a key tool. mdpi.com By measuring the changes in the levels of small-molecule metabolites (e.g., substrates and products of a target enzyme), researchers can confirm the enzyme's inhibition in a cellular context and uncover unexpected metabolic rewiring. nih.govnih.gov
Integrated Multi-Omics Analysis: The true power of this approach lies in integrating different omics datasets. springernature.com For example, identifying an enzyme as a direct target through chemical proteomics (a specialized form of proteomics) and simultaneously observing the expected changes in its related metabolites provides strong evidence for the inhibitor's on-target activity. nih.govfrontiersin.org This integrated approach is essential for building accurate models of how a chemical probe perturbs a biological network. researchgate.neteven3.com.br
The following table outlines a hypothetical workflow for integrating the compound with omics technologies.
| Research Phase | Objective | Technology/Approach | Potential Outcome |
| Probe Development | Identify a potent analog of this compound. | Synthesis of derivatives, enzyme inhibition assays. | An optimized inhibitor with high selectivity for a target enzyme. |
| Target Validation | Confirm the inhibitor binds the target in cells. | Activity-Based Protein Profiling (ABPP). | Identification of the target protein and assessment of binding affinity. |
| Pathway Analysis | Understand the metabolic consequences of inhibition. | Mass spectrometry-based metabolomics. | Quantification of substrate accumulation and product depletion. |
| Systems-Level View | Map the global cellular response to the inhibitor. | Quantitative proteomics (e.g., SILAC, TMT). | Identification of changes in protein expression in related or compensatory pathways. |
| Data Integration | Build a comprehensive model of the inhibitor's action. | Bioinformatics and computational modeling. | A network map showing the direct and indirect effects of the compound. |
Exploration of Novel Reaction Pathways and Synthetic Methodologies
The ability to generate a diverse library of derivatives is fundamental to developing this compound as a research tool. Future work in this area will likely focus on creating more efficient, versatile, and environmentally friendly synthetic methods.
Emerging synthetic strategies applicable to this compound include:
Biocatalysis: The use of enzymes, such as imine reductases, to catalyze key steps could offer a highly efficient and enantioselective route to chiral N-substituted amino acid derivatives. nih.gov This approach avoids harsh reagents and can lead to high-purity products.
Green Chemistry: Synthesizing N-substituted glycine derivatives in water as a solvent represents a green and safe alternative to traditional organic solvents. acs.org
Novel Reagent Development: Recent advances in synthetic chemistry provide new tools for constructing the core motifs of the compound. For instance, fluorosulfates have emerged as a new class of electrophiles for building sulfamate (B1201201) and sulfamide (B24259) cores, avoiding the need to handle less stable reagents like sulfamoyl chlorides. nih.gov Similarly, methods involving the generation of nitrogen-centered radicals are being developed for the direct installation of sulfonamide groups. researchgate.net
Solid-Phase Synthesis: To accelerate the creation of derivative libraries, solid-phase synthesis methods, similar to those used for making peptoids (N-substituted glycine oligomers), could be adapted. nih.gov This would allow for the rapid generation of many analogs for SAR studies.
These advanced synthetic methodologies would not only facilitate the exploration of this compound's biological potential but also contribute to the broader field of synthetic organic chemistry. researchgate.netorientjchem.org
Interdisciplinary Collaborations in Fundamental Chemical and Biochemical Research
Realizing the full research potential of a molecule like this compound is not possible within a single scientific discipline. Its journey from a simple chemical structure to a valuable tool for biological discovery necessitates extensive interdisciplinary collaboration. chemikailproteomics.comacs.org
Chemistry and Biology: Organic chemists are needed to design and execute the synthesis of the compound and its derivatives, while biochemists and cell biologists are required to perform the biological assays, test for enzyme inhibition, and characterize the compound's effects in cellular models. mskcc.orgnih.gov
Biology and Bioinformatics: As large datasets are generated through proteomics and metabolomics, bioinformaticians and computational biologists become essential for data processing, statistical analysis, and integrating the different omics layers to build predictive models of the compound's effects. nih.govspringernature.com
Structural Biology: Should a high-affinity inhibitor be developed, structural biologists could use techniques like X-ray crystallography to determine the three-dimensional structure of the inhibitor bound to its target enzyme. This information provides critical insights into the binding mode and can guide the rational design of even more potent and selective molecules. nih.gov
Ultimately, the study of this compound serves as a model for how modern chemical biology operates: a cycle of design, synthesis, testing, and analysis that is driven by collaboration across diverse scientific fields to transform simple molecules into powerful instruments for understanding complex biological systems. acs.org
Q & A
Q. How can researchers optimize the synthesis of 2-[Methyl(sulfamoyl)amino]acetic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions, such as solvent choice (e.g., dichloromethane or ethanol) and base catalysts (e.g., NaOH or K₂CO₃) to facilitate the coupling of methanesulfonyl chloride with intermediates. Purification techniques like recrystallization or silica gel chromatography are critical for removing byproducts . Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., chloroacetic acid) can enhance yield. For example, refluxing intermediates with catalytic benzylamine has been shown to improve reaction efficiency .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while ¹H/¹³C NMR spectra (in DMSO-d₆ or CDCl₃) verify structural integrity by identifying key protons (e.g., methylsulfonyl NH at δ 10.07 ppm or acetic acid CH₂ at δ 4.35 ppm) . Infrared spectroscopy (IR) can detect functional groups like sulfonamide (S=O stretching at ~1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500-3300 cm⁻¹). Purity should be validated via HPLC with UV detection at 254 nm .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies require buffered solutions at varying pH (e.g., pH 2-12) incubated at 25°C and 37°C. Samples are analyzed over time using UV-Vis spectroscopy to track degradation (e.g., absorbance shifts at 210 nm). The sulfonamide group is prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, forming sulfonic acid derivatives. Neutral pH (6-8) in phosphate buffer is optimal for short-term storage .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation. Use desiccants (e.g., silica gel) to avoid moisture absorption. Handle in a fume hood with PPE (gloves, lab coat, goggles) due to potential irritancy. For long-term stability, lyophilize the compound and store in amber vials .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as charge distribution on the sulfonamide nitrogen, to predict nucleophilic attack sites. Molecular docking (AutoDock Vina) simulates interactions with enzyme active sites (e.g., carbonic anhydrase), assessing binding affinity (ΔG) and hydrogen-bonding patterns. MD simulations (GROMACS) evaluate conformational stability over time .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic activity vs. cellular viability). For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., substrate concentration, pH). Reproduce studies with standardized protocols and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition). Meta-analysis of published data can identify confounding variables like impurities in commercial samples .
Q. How do substituents on the aryl ring influence the compound’s sulfonamide group reactivity?
- Methodological Answer : Systematic SAR studies compare derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. Kinetic assays (e.g., stopped-flow spectrophotometry) measure reaction rates with thiols or amines. Electron-deficient aryl groups increase sulfonamide electrophilicity, enhancing nucleophilic substitution. X-ray crystallography of co-crystals with enzymes reveals steric effects .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies. Administer the compound intravenously (IV) or orally (PO), then collect plasma samples at timed intervals. LC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed sulfonic acid). Tissue distribution is assessed via radiolabeling (¹⁴C) and autoradiography. Adjust formulations (e.g., PEGylation) to improve half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
